molecular formula C13H18Cl3NO B4141930 N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride

N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride

Cat. No. B4141930
M. Wt: 310.6 g/mol
InChI Key: LHSIXMGHRKXEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride is a chemical compound that belongs to the family of arylpropanamines. It is commonly referred to as ADB-CHMINACA and is a synthetic cannabinoid that is used in scientific research. The compound was first synthesized in 2014 and has since then gained popularity among researchers due to its unique properties.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the endocannabinoid system and activates them. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which produce the characteristic effects of synthetic cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride are similar to those of other synthetic cannabinoids. It produces a range of effects such as euphoria, relaxation, altered perception, and increased appetite. However, the compound has also been associated with adverse effects such as seizures, psychosis, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride in lab experiments are its potency and selectivity. The compound is highly potent and can produce strong effects at low doses, making it useful for studying the endocannabinoid system. It is also selective in its binding to CB1 and CB2 receptors, which allows researchers to study the specific effects of synthetic cannabinoids on these receptors.
The limitations of using N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride in lab experiments are its potential for toxicity and the lack of information on its long-term effects. The compound has been associated with adverse effects such as seizures and psychosis, which can limit its use in certain studies. Additionally, there is limited information on the long-term effects of synthetic cannabinoids, which can make it difficult to assess their safety.

Future Directions

There are several future directions for research on N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride. One direction is to study its effects on specific receptors in the endocannabinoid system and to develop new drugs that can target these receptors. Another direction is to investigate the potential therapeutic uses of synthetic cannabinoids in treating various diseases such as chronic pain and cancer. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids and their safety profile.

Scientific Research Applications

N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride is used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex network of receptors and neurotransmitters that play a vital role in various physiological processes such as pain, mood, appetite, and immune function. ADB-CHMINACA is used to study the effects of synthetic cannabinoids on the endocannabinoid system and to develop new drugs that can target specific receptors.

properties

IUPAC Name

N-[(3,5-dichloro-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c1-3-5-16-9-10-7-11(14)13(12(15)8-10)17-6-4-2;/h4,7-8,16H,2-3,5-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSIXMGHRKXEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)Cl)OCC=C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride
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N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride
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N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride

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